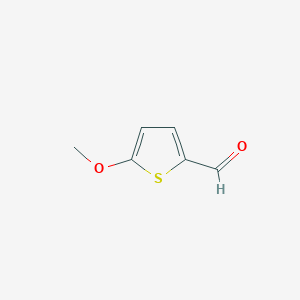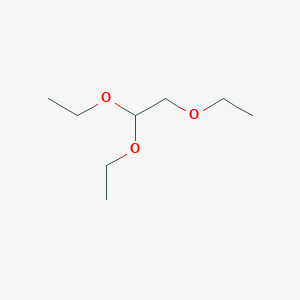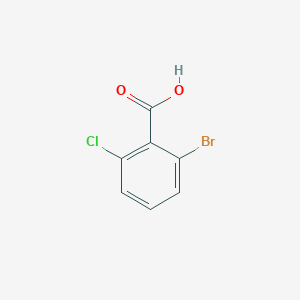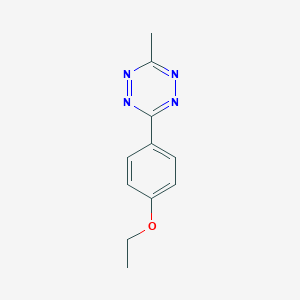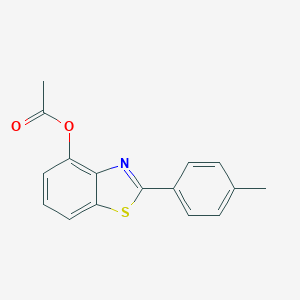
(R)-4-Phenoxy-mandelonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-Phenoxy-mandelonitrile, also known as PM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. PM is a chiral molecule that possesses both anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs.
Mechanism of Action
(R)-4-Phenoxy-mandelonitrile exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-2 activity, (R)-4-Phenoxy-mandelonitrile reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
(R)-4-Phenoxy-mandelonitrile has been shown to possess both anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of various diseases. (R)-4-Phenoxy-mandelonitrile has been shown to inhibit the activity of COX-2, thereby reducing the production of prostaglandins, which play a crucial role in inflammation and pain. (R)-4-Phenoxy-mandelonitrile has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
(R)-4-Phenoxy-mandelonitrile has several advantages for lab experiments, including its synthetic accessibility and its well-characterized pharmacological properties. However, (R)-4-Phenoxy-mandelonitrile also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of (R)-4-Phenoxy-mandelonitrile. One potential direction is the development of (R)-4-Phenoxy-mandelonitrile-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of (R)-4-Phenoxy-mandelonitrile-based drugs for the treatment of cancer. Additionally, further research is needed to better understand the pharmacological properties of (R)-4-Phenoxy-mandelonitrile and its potential side effects.
Synthesis Methods
(R)-4-Phenoxy-mandelonitrile can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with potassium cyanide to form 4-hydroxybenzyl cyanide, which is then treated with (R)-mandelic acid to yield (R)-4-Phenoxy-mandelonitrile. The synthesis of (R)-4-Phenoxy-mandelonitrile is a challenging process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
(R)-4-Phenoxy-mandelonitrile has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. (R)-4-Phenoxy-mandelonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, (R)-4-Phenoxy-mandelonitrile has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (R)-4-Phenoxy-mandelonitrile has also been shown to possess analgesic properties, making it a potential alternative to opioids for the treatment of pain.
properties
CAS RN |
121986-00-3 |
|---|---|
Product Name |
(R)-4-Phenoxy-mandelonitrile |
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(4-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H/t14-/m0/s1 |
InChI Key |
VDFMGGBUOZRVAV-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](C#N)O |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
synonyms |
(R)-4-PHENOXY-MANDELONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



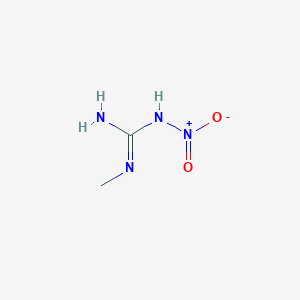
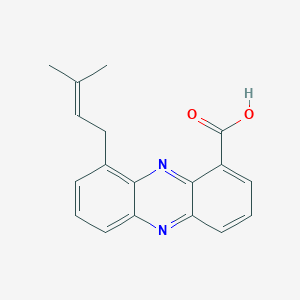
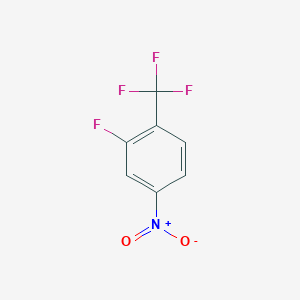

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)
